3-(4-Bromo-2-methoxyphenoxy)propan-1-ol
Description
3-(4-Bromo-2-methoxyphenoxy)propan-1-ol is a brominated aromatic ether alcohol characterized by a phenoxy ring substituted with a bromine atom at the para position and a methoxy group at the ortho position. The propan-1-ol chain is linked to the phenoxy oxygen, contributing to its amphiphilic properties.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
3-(4-bromo-2-methoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13BrO3/c1-13-10-7-8(11)3-4-9(10)14-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
IOTDHMPNVCXIFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 3-(4-Bromo-2-methoxyphenoxy)propan-1-ol can be contextualized by comparing it with analogous compounds. Key differences in substituent positions, chain branching, and electronic effects are highlighted below.
Substituent Position Effects
- Electronic Effects : The 4-bromo-2-methoxy substitution in the target compound creates distinct electronic interactions compared to analogs like 4p and 4r (2-bromo-3-methoxy). Bromine at the para position exerts a strong electron-withdrawing effect, while the ortho-methoxy group provides electron donation. This combination may enhance stability in nucleophilic substitution reactions .
- Steric Effects : Branched analogs (e.g., 4p ) exhibit lower synthetic yields (79%) compared to linear derivatives (e.g., 4r , 86%), likely due to steric hindrance during etherification .
Physicochemical Properties
- Solubility: The linear propanol chain and polar ether linkage in this compound likely enhance aqueous solubility compared to non-ether analogs like 3-(4-Bromophenyl)propan-1-ol .
- Thermal Stability: Methoxy groups generally increase thermal stability, suggesting the target compound may outperform non-methoxylated derivatives in high-temperature applications .
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